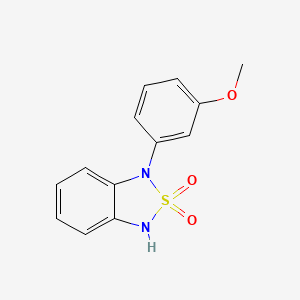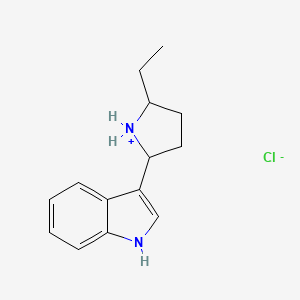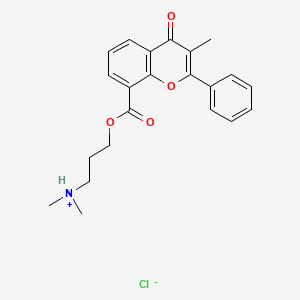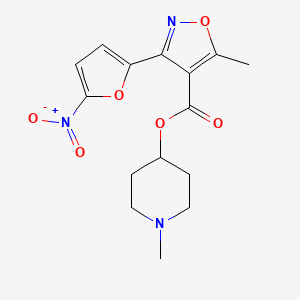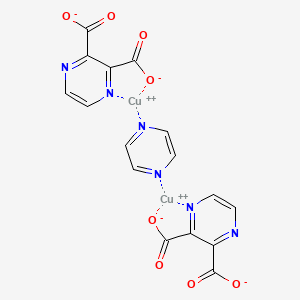
dicopper;pyrazine;pyrazine-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is a coordination compound that features copper ions coordinated with pyrazine and pyrazine-2,3-dicarboxylate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;pyrazine;pyrazine-2,3-dicarboxylate typically involves the reaction of copper salts with pyrazine and pyrazine-2,3-dicarboxylate under controlled conditions. One common method involves dissolving copper(II) nitrate and pyrazine-2,3-dicarboxylic acid in a suitable solvent, followed by the addition of pyrazine. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The copper ions in the compound can participate in oxidation reactions, where they are oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper ions are reduced to lower oxidation states.
Substitution: Ligands in the coordination compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new coordination compounds with different ligands .
科学研究应用
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate has several scientific research applications, including:
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific magnetic, optical, or catalytic properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
作用机制
The mechanism by which dicopper;pyrazine;pyrazine-2,3-dicarboxylate exerts its effects involves the coordination of copper ions with the pyrazine and pyrazine-2,3-dicarboxylate ligands. This coordination influences the electronic structure and reactivity of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
相似化合物的比较
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer: This compound features a similar coordination environment but with different ligands, leading to distinct structural and functional properties.
Copper(II) and Silver(I) Complexes with Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate: These complexes exhibit different coordination modes and reactivity due to the presence of additional functional groups on the ligands.
Uniqueness
Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is unique due to its specific coordination environment and the presence of both pyrazine and pyrazine-2,3-dicarboxylate ligands. This combination imparts distinct structural and electronic properties, making it suitable for various applications in materials science, catalysis, and medicine .
属性
分子式 |
C16H8Cu2N6O8 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC 名称 |
dicopper;pyrazine;pyrazine-2,3-dicarboxylate |
InChI |
InChI=1S/2C6H4N2O4.C4H4N2.2Cu/c2*9-5(10)3-4(6(11)12)8-2-1-7-3;1-2-6-4-3-5-1;;/h2*1-2H,(H,9,10)(H,11,12);1-4H;;/q;;;2*+2/p-4 |
InChI 键 |
YSMCPLLVGSHYCI-UHFFFAOYSA-J |
规范 SMILES |
C1=CN=CC=N1.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





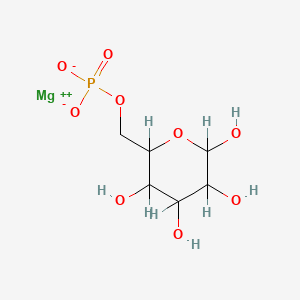
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
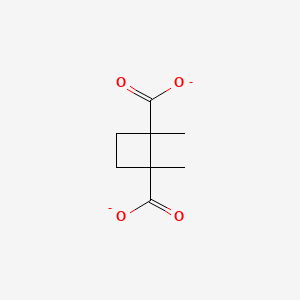


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
